Ethyl hydroxymethoxycinnamate

Description

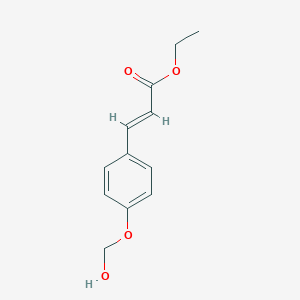

Structure

2D Structure

3D Structure

Properties

CAS No. |

1333-54-6 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |

InChI Key |

DBWZHPLQAQFVRY-VMPITWQZSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

Other CAS No. |

1333-54-6 |

Synonyms |

ethyl hydroxymethoxycinnamate |

Origin of Product |

United States |

Theoretical and Computational Investigations of Ethyl Hydroxymethoxycinnamate

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the molecular properties of ethyl hydroxymethoxycinnamate. These methods provide a robust framework for modeling the molecule's geometry, electronic landscape, and spectroscopic behavior. A foundational approach for these calculations often involves the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set such as 6-311++G(d,p), which offers a good balance between computational cost and accuracy for organic molecules of this nature.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms—the structure corresponding to the minimum energy on the potential energy surface. DFT calculations have been employed to determine the bond lengths, bond angles, and dihedral angles of the molecule's ground state.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (acrylate) | 1.34 |

| C=O (ester) | 1.22 | |

| C-O (phenol) | 1.36 | |

| O-H (phenol) | 0.97 | |

| Bond Angle (°) | C=C-C (backbone) | 126.5 |

| C-C=O (ester) | 124.0 | |

| C-O-H (phenol) | 109.0 | |

| Dihedral Angle (°) | C(ring)-C=C-C(ester) | ~180.0 |

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of this compound are central to its reactivity and UV-absorbing capabilities. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized over the phenolic ring and the methoxy (B1213986) group, indicating that this region is electron-rich and susceptible to electrophilic attack. The LUMO, conversely, is distributed across the cinnamate (B1238496) side chain, including the carbonyl group of the ester. The relatively small HOMO-LUMO energy gap is consistent with a molecule that can be readily excited, which explains its strong UV absorption.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, negative potential (red and yellow regions) is concentrated around the oxygen atoms of the phenolic hydroxyl, methoxy, and carbonyl groups, signifying these as sites for electrophilic attack. Positive potential (blue regions) is found around the hydroxyl hydrogen atom, making it a potential site for nucleophilic interaction.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.90 |

| LUMO Energy | -1.73 |

| HOMO-LUMO Energy Gap (ΔE) | 4.17 |

Spectroscopic Property Predictions (Vibrational, Electronic, Magnetic Resonance)

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules.

Vibrational Spectroscopy: The theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated spectrum for this compound shows characteristic peaks corresponding to the stretching vibrations of the O-H group (around 3500-3600 cm⁻¹), C-H bonds in the aromatic ring and vinyl group (around 3000-3100 cm⁻¹), the C=O of the ester (around 1700 cm⁻¹), and the C=C double bonds of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹).

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations for this compound typically predict a strong absorption band in the UV region, corresponding to the π→π* electronic transition. This transition involves the promotion of an electron from the HOMO to the LUMO, consistent with the charge transfer character from the substituted phenyl ring to the acrylate (B77674) moiety.

Magnetic Resonance Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR spectra for this compound can aid in the assignment of experimental peaks. The calculated shifts are generally in good agreement with experimental values, confirming the optimized molecular structure.

| Spectroscopy | Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| Vibrational (FT-IR) | O-H Stretch | ~3570 cm⁻¹ |

| C=O Stretch | ~1710 cm⁻¹ | |

| C=C Stretch (vinyl) | ~1640 cm⁻¹ | |

| Electronic (UV-Vis) | λmax (π→π*) | ~325 nm |

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry, like this compound, are candidates for materials with nonlinear optical (NLO) properties. DFT calculations can be used to compute the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a molecule's NLO response.

The presence of electron-donating groups (hydroxyl and methoxy) and an electron-accepting group (the ethyl acrylate moiety) connected by a π-conjugated bridge facilitates intramolecular charge transfer upon excitation, which is a prerequisite for a significant NLO response. Calculations of the first hyperpolarizability (β) for this compound indicate that it possesses a notable NLO activity. The magnitude of β is sensitive to the electronic nature of the substituents on the aromatic ring.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.5 Debye |

| Mean Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ esu |

Reactivity Descriptors and Mechanistic Insights

DFT-based calculations provide a suite of "reactivity descriptors" that offer insights into the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. A larger value indicates greater stability.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η).

Analysis of these descriptors for this compound provides a quantitative measure of its stability and reactivity. Furthermore, Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, corroborating the qualitative predictions from the MEP analysis.

Molecular Dynamics Simulations (if applicable to compound behavior)

A review of the current scientific literature indicates that while quantum chemical calculations have been extensively applied to study the properties of isolated this compound molecules, specific molecular dynamics (MD) simulations focusing on this compound are not widely reported. MD simulations are typically used to study the dynamic behavior of molecules over time, including their interactions with solvents or biological macromolecules. While such studies would be valuable for understanding its behavior in solution or its interaction with skin proteins, for instance, this area remains a subject for future research.

Synthetic Methodologies and Reaction Pathways for Ethyl Hydroxymethoxycinnamate

Chemical Synthesis Approaches

Traditional and modern chemical methods offer diverse strategies for synthesizing ethyl hydroxymethoxycinnamate, focusing on efficiency, yield, and environmental impact.

Esterification Reactions and Ester Group Formation

The most direct method for synthesizing this compound is the esterification of ferulic acid with ethanol (B145695). This reaction typically requires a catalyst to proceed efficiently.

Conventional heating methods often involve refluxing ferulic acid with ethanol in the presence of strong acid catalysts like concentrated sulfuric acid or hydrogen chloride. nih.gov However, these classical methods can require long reaction times, sometimes up to 24 hours. mdpi.com

To enhance reaction efficiency, microwave-assisted organic synthesis has been successfully employed. Microwave irradiation significantly reduces reaction times, often to just a few minutes, while providing high yields. nih.govresearchgate.net For instance, the esterification of ferulic acid in ethanol with 10 mol% sulfuric acid at 88°C under microwave irradiation can be completed in 5 minutes, yielding 94% ethyl ferulate. mdpi.com The optimization of this process involves careful control of catalyst concentration, temperature, reaction time, and the molar ratio of reactants. mdpi.com

Alternative catalysts have also been explored to create more environmentally friendly and reusable systems. Cation exchange resins, for example, can effectively catalyze the esterification under microwave irradiation, with yields reaching 84.2%. researchgate.net A key advantage of these solid acid catalysts is their recyclability, maintaining high yields even after multiple uses. researchgate.net Another approach involves the acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant from rice bran oil, which can produce ethyl ferulate with yields up to 87.11%. bohrium.comnih.gov

| Method | Catalyst | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Conventional Heating | Sulfuric Acid | Reflux | 24 h | Not specified | mdpi.com |

| Microwave Irradiation | Sulfuric Acid (10 mol%) | 88°C | 5 min | 94% | mdpi.com |

| Microwave Irradiation | Cation Exchange Resin | 300W Power | 30 min | 84.2% | researchgate.net |

| Acid-Catalyzed Transethylation | Sulfuric Acid (12.3% v/v) | Refluxing Ethanol | 9.37 h | 87.11% | nih.gov |

Cinnamate (B1238496) Moiety Derivatization and Functionalization

The cinnamate moiety of this compound, characterized by its α,β-unsaturated ester system, is a key site for chemical modification to create novel derivatives with tailored properties. Functionalization of this part of the molecule can lead to compounds with enhanced biological activities. nih.gov

One common modification is the reduction or hydrogenation of the carbon-carbon double bond. For example, the pallado-catalyzed hydrogenation of ferulic acid esters can produce dihydroferulate derivatives. researchgate.net Another approach is the dihydroxylation of the double bond, which can be achieved using methods like the Sharpless dihydroxylation, to synthesize 2,3-dihydroxy-propionic acid derivatives from trans-ferulic acid. researchgate.net These modifications alter the electronic and structural properties of the molecule, potentially influencing its bioactivity.

Introduction and Modification of Hydroxy and Methoxy (B1213986) Substituents

The phenolic hydroxyl and methoxy groups on the aromatic ring of this compound are crucial for its antioxidant activity and can be targets for synthetic modification. mdpi.com Synthesis strategies can either build the cinnamate side chain onto a pre-functionalized aromatic ring or modify the substituents after the core structure is formed.

An example of the former is the synthesis starting from vanillin (B372448), which already contains the required hydroxy and methoxy groups. researchgate.net Modification of existing groups includes reactions like demethylation, where a methoxy group is converted to a hydroxyl group. unair.ac.id Conversely, the phenolic hydroxyl group can be functionalized, for instance, through allylation, to produce derivatives like allylated ethyl ferulate. researchgate.net Such structural modifications are employed to alter the lipophilicity and biological activity of the parent compound. researchgate.net

One-Pot Synthesis Strategies

One-pot synthesis strategies are designed to improve efficiency and reduce waste by performing multiple reaction steps in a single reactor without isolating intermediates. While specific one-pot syntheses for this compound are not extensively detailed, related compounds like ethyl p-methoxycinnamate have been synthesized in a one-step process. This involves reacting anisic aldehyde with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. google.comgoogle.com Such methodologies are attractive for large-scale production due to their simplicity, safety, and operational ease. google.com The principles of these strategies, combining condensation and esterification or similar sequences, are applicable to the synthesis of a variety of cinnamic acid esters.

Chemoenzymatic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of this compound due to their ability to function in non-aqueous media and their high specificity, which minimizes side reactions. atlantis-press.comresearchgate.net

The most common enzymatic approach is the direct esterification of ferulic acid with ethanol catalyzed by an immobilized lipase. researchgate.net Various lipases have been successfully employed, including those from Candida antarctica (Novozym 435), Mucor sp., Candida rugosa, and Thermomyces lanuginosus. atlantis-press.comfranciscoploulab.euresearchgate.netnih.gov Immobilizing the enzyme on a solid support, such as diatomite or celite, enhances its stability and allows for easier separation and reuse. atlantis-press.comresearchgate.net

Reaction conditions for enzymatic synthesis are optimized to maximize yield and include factors like the choice of organic solvent, temperature, substrate molar ratio, and water content. researchgate.netacs.org Solvents such as tert-butyl alcohol, isooctane, and dimethyl sulfoxide (B87167) (DMSO) have been found to be effective reaction media. atlantis-press.comresearchgate.netacs.org In some cases, solvent-free systems or binary systems involving ionic liquids are used to improve substrate solubility and reaction rates. acs.orgjst.go.jp

Transesterification is another powerful chemoenzymatic strategy. This can involve the reaction of ethyl ferulate with other molecules to create more complex esters, or the enzymatic transesterification of vinyl ferulate with an alcohol to produce the desired ferulate ester with high yield and regioselectivity. franciscoploulab.eunih.gov

| Enzyme (Source) | Reaction Type | Solvent | Key Conditions | Yield/Result | Source |

|---|---|---|---|---|---|

| Lipase (Mucor sp.) | Esterification | tert-Butyl alcohol | 45°C, 120 h, Acid:Alcohol 1.5:1 | 9.9% Yield (Ethyl Ferulate) | atlantis-press.comresearchgate.net |

| Novozym 435 (Candida antarctica) | Interesterification | Toluene/Ionic Liquid | 55°C, PC/EF ratio 5:1 | 50.79% Conversion (Feruloylated Lysophospholipids) | jst.go.jp |

| Steapsin (Commercial Lipase) | Esterification | DMSO | 45°C, 6 h, pH 8.5 | Optimum synthesis achieved | researchgate.net |

| Lipase (Candida rugosa) | Transesterification | Not specified | Optimized for steryl ferulates | 55% Yield (Steryl Ferulates) | researchgate.net |

| Lipozyme® TL IM (Thermomyces lanuginosus) | Transesterification | Acetonitrile | 37°C, Overnight | 73-94% Yields (Chromogenic Substrates) | nih.gov |

This compound as an Organic Building Block in Advanced Synthesis

Beyond its direct applications, this compound serves as a versatile building block in organic synthesis for the creation of more complex molecules and functional materials. Its multiple functional groups—the phenolic hydroxyl, the ester, and the double bond—can be selectively targeted to construct a diverse range of derivatives. nih.gov

Ethyl ferulate is used as a starting material for producing compounds with potential therapeutic applications. For example, a series of 24 derivatives were synthesized from ethyl ferulate to develop novel anti-inflammatory agents. nih.gov It is also used in the synthesis of feruloylated lipids, such as feruloylated lysophospholipids, by enzymatic interesterification with phosphatidylcholine. jst.go.jp Similarly, it can be used in the transesterification with phytosterols (B1254722) like β-sitosterol to produce steryl ferulates, compounds of interest for their potential health benefits. researchgate.net

Furthermore, the hydrogenated form, ethyl dihydroferulate, can be used to synthesize novel bio-based bis- and trisphenols through transesterification with polyols like isosorbide, 1,3-propanediol, and glycerol. researchgate.net These reactions highlight the utility of this compound and its derivatives as platforms for developing new polymers and functional biomaterials.

Building Block Design and Chemical Reactivity

The synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, relies on the strategic selection of foundational building blocks and a comprehensive understanding of their chemical reactivity. The synthetic approaches can be broadly categorized into two main strategies: the direct esterification of a pre-existing C6-C3 framework (ferulic acid) or the construction of the α,β-unsaturated ester system from simpler C6 and C3 precursors.

The primary building blocks for these syntheses are typically derived from readily available phenolic compounds. For constructionist approaches, vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the key aromatic C6 building block. Its chemical reactivity is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, making it an ideal substrate for nucleophilic attack. This reactivity is harnessed in several classic organic reactions to form the cinnamate double bond. The other required building block is a two or three-carbon unit that will form the ethyl propenoate portion of the final molecule. This can be ethyl acetate , ethyl acrylate (B77674) , or a phosphorus ylide like (carbethoxymethylene)triphenylphosphorane . In the case of ethyl acetate, its α-hydrogens are sufficiently acidic to be removed by a strong base, forming a nucleophilic enolate that can attack the vanillin aldehyde.

Alternatively, syntheses can begin with ferulic acid (4-hydroxy-3-methoxycinnamic acid) , which already contains the complete carbon skeleton. In this case, the primary building block is ferulic acid itself, and the key reaction is the esterification of its carboxylic acid group with ethanol . The traditional approach involves using a strong mineral acid like sulfuric acid as a catalyst. However, this method can lead to side reactions and environmental concerns due to the acid's dehydrating and oxidizing properties. researchgate.net Modern, greener methodologies employ solid acid catalysts, such as cation-exchange resins, often in conjunction with microwave irradiation to enhance reaction rates, improve yields, and allow for catalyst recycling. researchgate.netmdpi.com One study demonstrated that microwave-assisted esterification of ferulic acid with ethanol and a catalytic amount of sulfuric acid could achieve a 94% yield in just a few minutes. mdpi.comresearchgate.net

The following table summarizes prominent synthetic methodologies for this compound, highlighting the key building blocks and reaction principles.

| Synthetic Method | Aromatic Building Block | C3 Ester Building Block | Key Reagents & Conditions | Underlying Reaction Principle |

| Esterification | Ferulic Acid | Ethanol | H₂SO₄ (catalyst), heat; or Cation-exchange resin, microwave irradiation. researchgate.netmdpi.com | Nucleophilic acyl substitution where ethanol attacks the protonated carboxylic acid of ferulic acid. |

| Claisen-Schmidt Condensation | Vanillin | Ethyl Acetate | Strong base (e.g., Sodium Ethoxide, tBuOK). | An aldol-type condensation where the enolate of ethyl acetate acts as a nucleophile, attacking the aldehyde of vanillin, followed by dehydration. |

| Wittig Reaction | Vanillin | (Carbethoxymethylene)triphenylphosphorane | Base to generate the ylide. | Nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl, forming an oxaphosphetane intermediate that collapses to an alkene and triphenylphosphine (B44618) oxide. beilstein-journals.org |

| Heck Reaction | 4-Bromo-3-methoxy-phenol (or derivative) | Ethyl Acrylate | Palladium catalyst (e.g., Pd(OAc)₂), base. | A palladium-catalyzed cross-coupling reaction that forms a C-C bond between the aromatic ring and the alkene of the acrylate. |

| Perkin Reaction | Vanillin | Acetic Anhydride & Sodium Acetate | High temperature. | An aldol-type condensation between the aromatic aldehyde and the enolate of the anhydride, which produces cinnamic acid that must subsequently be esterified. |

Integration into Complex Organic Frameworks

This compound and its parent acid are not merely synthetic targets but also serve as versatile intermediates for the construction of more complex molecular architectures, particularly in the realm of natural products and their analogues. The inherent functionality of the molecule—a phenolic hydroxyl group, an electron-rich aromatic ring, and a reactive α,β-unsaturated system—provides multiple handles for further chemical transformation.

Coumarin Synthesis: One of the most significant applications of the cinnamate framework is in the synthesis of coumarins (1-benzopyran-2-ones), a large class of natural products with diverse biological activities. lupinepublishers.comlupinepublishers.com This transformation requires an ortho-hydroxycinnamate, which can undergo an intramolecular transesterification or cyclization. beilstein-journals.org While ethyl 4-hydroxy-3-methoxycinnamate has a para-hydroxyl group, synthetic strategies can be adapted to use ortho-hydroxybenzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) as the initial building block. A typical sequence involves creating the (E)-alkyl ortho-hydroxycinnamate via a Wittig reaction, followed by cyclization to the coumarin. This cyclization traditionally requires high temperatures (140–250 °C) to overcome the kinetic barrier of (E) to (Z) double bond isomerization. beilstein-journals.org However, modern organocatalytic methods, such as using tri-n-butylphosphane, can facilitate this cyclization under much milder conditions (60–70 °C). beilstein-journals.org

Lignan (B3055560) and Neolignan Scaffolds: Lignans (B1203133) are a major class of phytoestrogens formed by the oxidative dimerization of two phenylpropanoid units. rsc.orgbohrium.com Ferulic acid and its derivatives are fundamental phenylpropanoids in the biosynthesis of these compounds. researchgate.net In plant biosynthesis, precursors like coniferyl alcohol (the alcohol corresponding to ferulic acid) undergo enzyme-mediated radical coupling to form the core structures of lignans such as pinoresinol. researchgate.net In synthetic chemistry, this compound represents a valuable starting material that can be modified—for instance, by reduction of the ester and double bond—to access key monolignol intermediates. These intermediates can then be subjected to oxidative coupling reactions (e.g., using FeCl₃, Ag₂O, or enzymatic systems) to mimic the biosynthetic pathways and construct complex lignan frameworks. chim.it

Hybrid Molecule and Derivative Synthesis: The cinnamate scaffold is frequently used as a building block to create hybrid molecules for pharmacological studies. For example, cinnamic acid can be coupled with other bioactive structures, such as coumarins, to create novel derivatives with potentially enhanced cytotoxic activity against cancer cells. nih.gov Furthermore, the functional groups of ethyl ferulate can be readily modified to produce other valuable compounds. The phenolic hydroxyl can be alkylated or esterified to modulate the molecule's lipophilicity and biological activity. nih.gov The double bond can be hydrogenated to yield ethyl dihydroferulate, a saturated derivative that can serve as a monomer for creating bio-based polyesters and other polymers. researchgate.net

The following table outlines examples of complex frameworks synthesized from the cinnamate scaffold.

| Target Framework | Synthetic Application of Cinnamate Structure | Key Transformation | Significance |

| Coumarins | Serves as the A and C-ring precursor. beilstein-journals.org | Intramolecular cyclization of an ortho-hydroxycinnamate ester. | Access to a large class of biologically active natural and synthetic compounds. researchgate.netlupinepublishers.com |

| Lignans | Represents a C6-C3 phenylpropanoid monomer unit. rsc.org | Oxidative dimerization/coupling of derived monolignols. | Synthesis of phytoestrogenic and cytotoxic natural products like podophyllotoxin (B1678966) analogues. chim.it |

| Dihydrocoumarins | Acts as a precursor that reacts with phenols. researchgate.net | Reaction of electron-rich cinnamate esters with phenols in acid. | Provides access to the saturated lactone core found in many natural products. |

| Bio-based Polymers | Used to create monomers like ethyl dihydroferulate. researchgate.net | Hydrogenation of the double bond, followed by enzymatic transesterification. | Development of sustainable materials and polyesters from renewable resources. |

| Hybrid Pharmacophores | Functions as a key structural moiety to be linked to other molecules. nih.gov | Esterification or amidation coupling reactions. | Drug discovery and the creation of novel compounds with combined biological activities. |

Spectroscopic Characterization and Structural Elucidation Studies of Ethyl Hydroxymethoxycinnamate

Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. nih.gov These techniques measure the vibrations of atoms and chemical bonds, with each type of bond vibrating at a characteristic frequency.

The FT-IR and FT-Raman spectra of Ethyl hydroxymethoxycinnamate are characterized by a series of absorption bands corresponding to specific molecular vibrations. The assignment of these bands confirms the presence of key functional groups such as hydroxyl, methoxy (B1213986), ester, and the aromatic ring.

Key vibrational modes include:

O-H Stretching: The hydroxyl (-OH) group exhibits a strong, broad absorption band, typically in the region of 3200-3600 cm⁻¹. libretexts.org This broadening is a characteristic indicator of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹. vscht.czresearchgate.net

C=O Stretching: The carbonyl (C=O) of the ester group gives rise to a very strong and sharp absorption band. For α,β-unsaturated esters like this compound, this band is typically found in the 1715-1730 cm⁻¹ range. libretexts.orgvscht.cz

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring and the propenoate side chain are found in the 1640-1680 cm⁻¹ and 1430-1600 cm⁻¹ regions, respectively. libretexts.orgvscht.cz

C-O Stretching: The C-O stretching vibrations of the ester and ether (methoxy) functionalities result in strong bands in the fingerprint region, typically between 1050 cm⁻¹ and 1320 cm⁻¹. vscht.czlibretexts.org

Table 1: Characteristic FT-IR/FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3400 | Strong, Broad | O-H Stretch | Hydroxyl |

| 3100-3000 | Medium, Sharp | C-H Stretch | Aromatic |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Methoxy) |

| ~1720 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1660 | Medium | C=C Stretch | Alkene |

| 1600, 1515 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Aryl Ether & Ester |

| ~1125 | Strong | C-O Stretch | Ester |

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. researchgate.net In this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor.

The presence of intermolecular hydrogen bonding is primarily evidenced by the significant broadening and shifting of the O-H stretching band to a lower frequency (red shift). In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharper band at a higher wavenumber. The observed broad band centered around 3400 cm⁻¹ in condensed phases is a clear indication of these interactions. mdpi.com Furthermore, hydrogen bonding can also cause a slight red shift in the C=O stretching frequency, as the interaction weakens the carbonyl double bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of this compound provide a complete map of the proton and carbon framework of the molecule.

¹H NMR Spectrum: The proton NMR spectrum displays distinct signals for each unique proton environment.

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the hydroxyl, methoxy, and cinnamate (B1238496) substituents.

Vinylic Protons: The two protons on the C=C double bond of the propenoate chain are non-equivalent and appear as doublets in the range of 6.3-7.7 ppm. The large coupling constant (J ≈ 16 Hz) between them is characteristic of a trans configuration.

Ethyl Group Protons: The ethyl ester group gives rise to two signals: a quartet for the methylene (B1212753) (-OCH₂-) protons around 4.2 ppm (deshielded by the adjacent oxygen) and a triplet for the methyl (-CH₃) protons around 1.3 ppm. youtube.com

Methoxy Protons: The methoxy (-OCH₃) group protons appear as a sharp singlet around 3.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton signal can appear over a broad range and is often a singlet. Its chemical shift is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield around 167 ppm. pressbooks.pub

Aromatic & Vinylic Carbons: Carbons of the aromatic ring and the C=C double bond resonate in the 110-150 ppm range. pressbooks.pub

Oxygen-Attached Carbons: The carbon of the methoxy group appears around 55 ppm, and the methylene carbon of the ethyl group is found around 60 ppm. pressbooks.publibretexts.org

Aliphatic Carbon: The methyl carbon of the ethyl group is the most shielded, appearing upfield around 14 ppm. uoi.gr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ester C=O | - | - | ~167 |

| Aromatic/Vinylic C | - | - | 110-150 |

| -OCH₂CH₃ | ~4.2 | Quartet | ~60 |

| -OCH₃ | ~3.9 | Singlet | ~56 |

| -OCH₂CH₃ | ~1.3 | Triplet | ~14 |

| Aromatic H | ~6.8-7.2 | Multiplets | - |

| Vinylic H (α to C=O) | ~6.4 | Doublet | - |

| Vinylic H (β to C=O) | ~7.6 | Doublet | - |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra.

COSY: Reveals proton-proton (¹H-¹H) couplings, confirming, for example, the coupling between the -CH₂- and -CH₃ protons of the ethyl group and between the two vinylic protons. emerypharma.com

HSQC: Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of which proton signal corresponds to which carbon signal. tamu.edu

HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular structure together. For instance, an HMBC spectrum would show a correlation from the methoxy protons to the aromatic carbon they are attached to, confirming the position of the methoxy group. youtube.com

This compound is a flexible molecule with several single bonds around which rotation can occur. This rotation can lead to the existence of different conformers (rotamers) that may interconvert rapidly at room temperature. Temperature-dependent NMR studies can be employed to investigate this dynamic behavior.

By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. This phenomenon, known as signal decoalescence, allows for the study of the rotational energy barriers and the relative populations of different conformers. Key areas of conformational flexibility in this compound include rotation around the C-O bonds of the ester and methoxy groups and the C(aromatic)-C(vinylic) bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the absorption is dominated by π → π* transitions within its extensive conjugated system. utoronto.ca

The structure, featuring a benzene ring conjugated with a propenoate double bond and a carbonyl group, acts as a chromophore. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca As a result, the molecule absorbs UV radiation strongly.

Calculations and experimental data for similar cinnamate compounds show a maximum absorption wavelength (λmax) of around 310-325 nm. researchgate.net This absorption is characteristic of the ferulic acid chromophore. The position of the λmax can be influenced by the solvent polarity, with polar solvents sometimes causing shifts in the absorption maximum due to differential stabilization of the ground and excited states. nih.gov

Table 3: Spectroscopic Parameters for this compound

| Technique | Parameter | Typical Value | Information Obtained |

|---|---|---|---|

| FT-IR | Wavenumber (cm⁻¹) | 4000-400 | Functional group identification |

| ¹H NMR | Chemical Shift (ppm) | 0-10 | Proton chemical environments |

| ¹³C NMR | Chemical Shift (ppm) | 0-200 | Carbon skeleton structure |

Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) absorption characteristics of this compound are dictated by its extensive conjugated system, which acts as a chromophore. This system includes the substituted benzene ring, the propenoate double bond (C=C), and the carbonyl group (C=O) of the ester. The electronic transitions within this chromophore, primarily π → π* transitions, are responsible for the compound's ability to absorb light in the UV spectrum.

The benzene ring is substituted with a hydroxyl (-OH) group and a methoxy (-OCH3) group. These groups function as auxochromes, which are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). By donating lone-pair electrons, they extend the conjugation of the system, which typically results in a bathochromic (red) shift to longer wavelengths.

Studies have shown that this compound exhibits strong absorption in both the UV-B and UV-A regions, which is consistent with its use as a photoprotective agent. researchgate.netmyskinrecipes.com Research on the UV-Vis absorption spectroscopy of ethyl ferulate in a 50% aqueous 2-methoxy ethanol (B145695) solution noted an absorption maximum at 325 nm. researchgate.net Other analyses have reported a λmax around 310 nm. researchgate.net This significant UV absorption capacity is a key feature of the compound. acs.org

| Parameter | Reported Value | Associated Transition |

|---|---|---|

| λmax | ~310 - 325 nm | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing definitive confirmation of its structure. The compound has a molecular formula of C12H14O4, corresponding to a molecular weight of approximately 222.24 g/mol . nmpharmtech.comscbt.com

In gas chromatography-mass spectrometry (GC-MS) analysis utilizing electron ionization (EI), the molecule undergoes ionization to form a molecular ion ([M]+•), followed by fragmentation into smaller, characteristic ions. The mass spectrum of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 222. nih.gov

The fragmentation pattern provides further structural evidence. A common and significant fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC2H5), which has a mass of 45 Da. This cleavage results in a major fragment ion. Another key fragment can be observed from subsequent neutral losses, such as carbon monoxide (CO).

Key fragment ions observed in the mass spectrum of this compound are detailed in the table below. nih.gov

| m/z Value | Proposed Ion Structure/Fragment Lost | Designation |

|---|---|---|

| 222 | [C12H14O4]+• | Molecular Ion (Base Peak) |

| 177 | [M - •OC2H5]+ | Fragment Ion |

| 150 | [M - C3H5O2]+• or [C9H10O2]+• | Fragment Ion |

X-ray Crystallography and Solid-State Structural Analysis

Despite the utility of this technique for unambiguous structural elucidation, a detailed search of publicly available scientific literature and crystallographic databases indicates that the complete crystal structure of this compound has not been reported. Therefore, specific data regarding its crystal system, space group, and precise unit cell dimensions are not available at this time. Such a study would provide valuable insight into the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Reactivity, Stability, and Degradation Mechanisms of Ethyl Hydroxymethoxycinnamate

Chemical Degradation Pathways

The degradation of Ethyl hydroxymethoxycinnamate can be initiated through hydrolysis, oxidation, and photolysis. Each of these pathways is influenced by specific environmental conditions.

Specific studies detailing the hydrolytic stability of this compound under a range of acidic and basic conditions are not extensively available in the public domain. However, insights into its stability can be drawn from its chemical synthesis. The esterification of ferulic acid with ethanol (B145695) to produce this compound is often catalyzed by acid. It has been noted that the use of an excessive amount of sulfuric acid as a catalyst can lead to the hydrolysis of the newly formed ester mdpi.com. This suggests that this compound is susceptible to acid-catalyzed hydrolysis, a common reaction for esters where the ester linkage is cleaved to yield the parent carboxylic acid (ferulic acid) and alcohol (ethanol).

Conversely, under basic conditions, esters typically undergo saponification, a hydrolysis reaction that is irreversible and generally faster than acid-catalyzed hydrolysis. While direct studies on this compound are lacking, it is chemically plausible that it would be unstable in basic conditions, readily hydrolyzing to form a salt of ferulic acid and ethanol.

| Condition | Expected Stability | Primary Degradation Product(s) |

| Acidic | Susceptible to hydrolysis | Ferulic acid, Ethanol |

| Basic | Prone to saponification | Ferulate salt, Ethanol |

This table is based on general chemical principles of ester hydrolysis and specific observations from synthesis reactions of this compound.

This compound is recognized for its antioxidant properties, which inherently means it is susceptible to oxidative degradation. This process involves the compound scavenging free radicals, thereby becoming oxidized itself. The antioxidant capacity of this compound is a significant area of study, with research indicating its effectiveness in mitigating oxidative stress cymitquimica.comselleckchem.commedchemexpress.com.

The primary mechanism of its antioxidant activity, and thus its oxidative degradation, is attributed to the phenolic hydroxyl group in its structure. This group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical on the this compound molecule is stabilized by resonance, which contributes to its potent antioxidant effect.

In a comparative study, while Ethyl ferulate demonstrated a lower cell-free antiradical capacity compared to its precursor, ferulic acid, it was found to be more effective at scavenging reactive oxygen species (ROS) produced by activated leukocytes nih.gov. This highlights the nuanced nature of its oxidative degradation, which can be context-dependent.

Furthermore, in high-temperature applications such as frying oils, Ethyl ferulate has been shown to inhibit the formation of polar compounds, indicating a degree of stability against thermal oxidation researchgate.net. Research has shown that after 15 hours of frying, 55% of the initial amount of ethyl ferulate was retained in soybean oil researchgate.net.

Key Findings on Oxidative Degradation:

| Research Focus | Key Finding |

|---|---|

| Antioxidant Activity | Acts as a potent scavenger of free radicals, particularly reactive oxygen species (ROS) cymitquimica.comnih.gov. |

| Mechanism | The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals mdpi.com. |

| Comparative Efficacy | More effective than ferulic acid in scavenging ROS from activated leukocytes nih.gov. |

| Thermal Oxidation | Inhibits the formation of polar compounds in frying oils, with 55% retention after 15 hours of frying researchgate.net. |

The photolytic degradation of this compound is a critical aspect of its chemical profile, particularly given its use as an active ingredient in sunscreens rsc.orgspecialchem.com. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited electronic state, initiating a series of photophysical and photochemical processes that can lead to its degradation.

A detailed study using ultrafast time-resolved ion yield and velocity map imaging spectroscopies has elucidated the relaxation dynamics of this compound after photoexcitation. The study revealed that the dynamics of this compound are complex, characterized by three distinct time constants: 15 ± 4 picoseconds (ps), 148 ± 47 ps, and >900 ps. The proposed mechanism involves rsc.org:

Internal conversion between the initially excited S₁ (1¹ππ) and S₂ (1¹nπ) states.

Intramolecular vibrational redistribution on both of these states.

Intersystem crossing to neighboring triplet states.

This complex series of events demonstrates that this compound has efficient non-radiative pathways to dissipate absorbed UV energy, which is a desirable characteristic for a sunscreen ingredient. However, these processes can also lead to photochemical reactions and the eventual degradation of the compound. The absorption of UVB radiation is a key function of this molecule in sunscreen formulations, protecting the skin from DNA damage specialchem.com.

| Photochemical Process | Time Constant | Description |

| Intersystem Crossing | 15 ± 4 ps | Transition from an excited singlet state to a triplet state. |

| Internal Conversion/Vibrational Redistribution | 148 ± 47 ps | Non-radiative transition between electronic states of the same multiplicity and redistribution of vibrational energy. |

| Long-lived State | >900 ps | Population of a low-lying triplet state. |

Data from a study on the time-resolved gas-phase spectroscopy of Ethyl ferulate rsc.org.

Environmental Fate and Transformation

Detailed scientific studies specifically investigating the environmental fate and transformation of this compound in soil and aquatic systems are not widely available in the current body of scientific literature. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), exist for evaluating the aerobic and anaerobic transformation of chemicals in these environments oecd.orgsitubiosciences.com. However, the application of these methods to this compound has not been extensively reported.

There is a lack of specific data on the aerobic and anaerobic transformation of this compound in soil and aquatic environments. General principles of environmental chemistry suggest that as an ester with a phenolic group, it would be susceptible to microbial degradation. The ester linkage could be hydrolyzed, and the aromatic ring could be cleaved by microbial enzymes under both aerobic and anaerobic conditions. However, without specific studies, the rates of these transformations and the identities of the resulting products in soil and aquatic systems remain undetermined.

Similarly, there is a paucity of research on the specific biodegradation pathways and the identification of metabolites of this compound in the environment. It is plausible that initial biodegradation would involve the hydrolysis of the ester bond to form ferulic acid and ethanol. Ferulic acid is a naturally occurring compound and is known to be biodegradable. Subsequent degradation of ferulic acid would likely proceed through pathways common for aromatic compounds, involving ring hydroxylation and cleavage. The identification of specific metabolites would require dedicated studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Adsorption, Leaching Potential, and Soil-Bound Residues

The environmental fate of this compound in the soil compartment is governed by a combination of transport and transformation processes. Its potential for mobility and persistence is largely determined by its interactions with soil components, including adsorption to soil particles, its subsequent potential for leaching through the soil profile, and its propensity to form non-extractable, soil-bound residues over time.

Adsorption to soil surfaces is a critical process that influences the bioavailability and transport of organic compounds. For this compound, a derivative of cinnamic acid, several interaction mechanisms with soil colloids are plausible. The extent of adsorption is anticipated to be significantly influenced by the physicochemical properties of the soil.

Detailed Research Findings: Studies on related phenolic acids, such as ferulic acid and p-coumaric acid, have demonstrated rapid and significant sorption to various soil types. This process is largely irreversible through simple aqueous desorption methods usda.gov. The primary soil components contributing to this adsorption are soil organic matter (SOM) and metal oxides usda.gov.

The molecular structure of this compound, featuring a benzene (B151609) ring, a carboxylate ester group, and methoxy (B1213986) and hydroxy substituents, suggests multiple potential modes of interaction with soil particles:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming bonds with functional groups on the surface of soil organic matter and clay minerals.

Hydrophobic Interactions: The nonpolar benzene ring and the ethyl ester group can interact with the hydrophobic fractions of soil organic matter.

Surface Complexation: The hydroxyl and methoxy groups can potentially form complexes with metal oxides (e.g., iron and aluminum oxides) present in the soil, a mechanism observed for other lignin-derived aromatic compounds acs.org. Research on cinnamic acid derivatives has shown that the presence of methoxy (OCH₃) and hydroxyl (OH) substituents increases the energy of sorption to mineral surfaces like ferrihydrite acs.org.

The sorption of these related phenolic acids has been found to be very high, which suggests that the bioavailability of the compounds to plants and microorganisms may be limited, potentially leading to their persistence in the soil in a sorbed state usda.gov.

Table 1: Factors Influencing the Adsorption of this compound in Soil (Inferred)

| Soil Property | Influence on Adsorption | Rationale |

|---|---|---|

| Organic Matter Content | High | Provides hydrophobic domains and functional groups for hydrogen bonding. |

| Clay Content & Type | Moderate to High | Clay mineral surfaces offer sites for hydrogen bonding and surface complexation. |

| Metal Oxide Content | High | Iron and aluminum oxides can form strong complexes with phenolic compounds. |

| Soil pH | Variable | Affects the surface charge of soil colloids and the speciation of the compound's hydroxyl group. |

Leaching Potential

The potential for a chemical to leach through the soil profile and reach groundwater is inversely related to its sorption affinity for soil particles. Compounds that are strongly adsorbed exhibit lower mobility and are less likely to leach.

Detailed Research Findings: Given the high and often irreversible sorption observed for structurally similar phenolic acids, the leaching potential of this compound is expected to be low usda.gov. Its mobility through the soil column would likely be significantly retarded by the adsorption processes described above. Consequently, it is unlikely that the compound would be transported far from its point of application, limiting its potential to contaminate groundwater usda.gov.

The Groundwater Ubiquity Score (GUS), an indicator of leaching potential, is calculated based on a compound's persistence (half-life) and its organic carbon-normalized sorption coefficient (Koc). Without experimental data for these parameters for this compound, a quantitative GUS value cannot be determined. However, based on the strong sorption characteristics of analogous compounds, a qualitative assessment suggests a low leaching potential.

Table 2: Qualitative Assessment of Leaching Potential for this compound Based on Soil Type (Inferred)

| Soil Type | Organic Matter | Clay Content | Expected Adsorption | Inferred Leaching Potential |

|---|---|---|---|---|

| Sandy | Low | Low | Low | High |

| Loam | Medium | Medium | Moderate | Moderate |

| Clay | High | High | High | Low |

| Peat/Muck | Very High | Variable | Very High | Very Low |

Soil-Bound Residues

Over time, organic compounds in soil can become incorporated into the complex structure of soil organic matter, forming what are known as bound or non-extractable residues. This process is particularly relevant for phenolic compounds.

Detailed Research Findings: Phenolic compounds can undergo oxidative coupling reactions, catalyzed by microbial enzymes or mineral surfaces, leading to their polymerization or covalent bonding to humic substances within the soil organic matter nih.gov. This process effectively sequesters the compound, reducing its bioavailability and extractability. For related phenolic compounds, the formation of bound residues is a significant pathway in their environmental fate nih.gov.

It is plausible that this compound, or its degradation products, could undergo similar processes. The phenolic ring structure is susceptible to enzymatic oxidation, which could lead to the formation of radicals that readily react with and become part of the soil humus matrix. The formation of bound residues is a crucial aspect of the long-term fate of such compounds in the soil environment, representing a form of natural attenuation.

Natural Occurrence, Biosynthesis, and Extraction Methodologies for Hydroxymethoxycinnamate Derivatives

Natural Sources and Distribution of Cinnamate (B1238496) Esters

Cinnamic acid and its ester derivatives are secondary metabolites that are broadly distributed throughout the plant kingdom. mdpi.com They are integral components of many plant structures and contribute to their fragrance, flavor, and defense mechanisms. While ethyl hydroxymethoxycinnamate itself is reported to be found in organisms like Spiraea formosana and Coptis japonica, its direct natural occurrence is less documented than its parent compound, ferulic acid. nih.gov Ferulic acid is abundant in the seeds and leaves of many plants, often esterified to sugars or cell wall polysaccharides. mdpi.com

Cinnamate esters, in general, are found in a variety of plants. For instance, methyl cinnamate is a significant component of the essential oils of fruits like strawberries and spices such as Sichuan pepper and certain basil varieties. wikipedia.org Ethyl cinnamate is naturally present in the essential oil of cinnamon. wikipedia.org The distribution of these esters can be highly specific to the plant species and even the specific part of the plant. For example, Eucalyptus olida is known for its high concentrations of methyl cinnamate in its leaves and twigs. wikipedia.org Cinnamic acid sugar esters are another class of derivatives found widely, with a significant number identified in the Polygalaceae family. mdpi.comnih.gov

The following table summarizes the natural sources of some common cinnamate esters.

| Compound Name | Natural Source(s) | Plant Part(s) |

| Methyl Cinnamate | Eucalyptus olida, Strawberry, Sichuan pepper, Basil varieties | Leaves, Twigs, Fruit |

| Ethyl Cinnamate | Cinnamon | Essential Oil |

| Ethyl Ferulate (this compound) | Spiraea formosana, Coptis japonica | Not specified |

| Ferulic Acid (precursor) | Wheat bran, Rice bran, Sugar cane bagasse | Bran, Bagasse |

| Cinnamic Acid Sugar Esters | Polygalaceae family | Not specified |

Biosynthetic Pathways (e.g., Phenylpropanoid Pathway and Related Enzymes)

The biosynthesis of hydroxymethoxycinnamate derivatives originates from the phenylpropanoid pathway, a major route in plant secondary metabolism. taylorandfrancis.comgenome.jpkegg.jp This pathway converts the aromatic amino acid phenylalanine into a variety of phenolic compounds, including cinnamic acid and its hydroxylated and methoxylated derivatives. frontiersin.orgresearchgate.net

The initial and pivotal step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . taylorandfrancis.comfrontiersin.orgnih.gov This step serves as a crucial entry point, channeling carbon from primary metabolism into the synthesis of a vast array of phenylpropanoids.

Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur to produce the precursors of this compound. A key enzyme in this process is Cinnamate-4-hydroxylase (C4H) , which hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.org Subsequent enzymatic steps, including those catalyzed by p-Coumarate 3-hydroxylase (C3H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) , lead to the formation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). nih.gov The final step to form an ester like this compound would involve an esterification reaction with ethanol (B145695), though the specific enzymes catalyzing this step in planta are less characterized than the upstream pathway.

The core enzymes involved in the biosynthesis of the ferulic acid precursor are detailed in the table below.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Phenylalanine Ammonia Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylation | p-Coumaric acid | Caffeic acid |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylation | Caffeoyl-CoA | Feruloyl-CoA |

Extraction and Isolation Techniques from Natural Matrices

The recovery of hydroxymethoxycinnamate derivatives and other cinnamate esters from plant materials involves a series of extraction and isolation steps. The efficiency of these processes is highly dependent on the chosen methodology and the specific characteristics of the plant matrix.

The choice of solvent is a critical factor that significantly influences the yield and purity of the extracted compounds. nih.gov The polarity of the solvent plays a crucial role, and often, a mixture of solvents is employed to optimize the extraction of phenolic compounds like cinnamate derivatives. nih.gov Commonly used solvents for the extraction of phenolic compounds from plant materials include methanol (B129727), ethanol, acetone, and their aqueous mixtures. nih.govphcogcommn.org

The optimal solvent system can vary depending on the specific plant material and the target compounds. For instance, in the extraction of phenolic compounds from Juniperus procera, methanol was found to be most effective for leaves, while ethanol yielded the best results for seeds. nih.gov Studies on the extraction of antioxidants from mint showed that a 50% ethanol solution yielded the highest total phenolic content. phcogcommn.org For the extraction of cinnamic acid and cinnamaldehyde (B126680) from cinnamon, an ethanol/water mixture was selected as a "green" solvent. researchgate.net The solubility of cinnamic acids like ferulic acid has been studied in various organic solvents, including methanol, ethanol, and ethyl acetate (B1210297), to inform solvent selection. core.ac.uk

The following table presents a summary of solvents used for the extraction of cinnamic acid derivatives and related phenolic compounds.

| Solvent(s) | Target Compound(s) | Plant Source | Reference |

| Hexane, Chloroform, Chloroform-Methanol (9:1), Methanol | Cinnamic acid derivatives | Allium tripedale | nih.gov |

| Ethanol:Water (various ratios) | Phenolic compounds | Fruit and vegetable residue | tandfonline.com |

| Methanol, Ethanol, Acetone (and aqueous mixtures) | Phenolic compounds | Mentha spicata L. | phcogcommn.org |

| Ethanol/Water mixture | Cinnamic acid, Cinnamaldehyde | Cinnamon | researchgate.net |

| Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Phenolic acids | Aqueous matrices | ecoxtract.com |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced extraction techniques have been developed and applied for the recovery of cinnamate derivatives.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds and enhancing mass transfer. springernature.comyoutube.com UAE is considered a green and efficient method, often resulting in higher yields in shorter times compared to conventional methods. springernature.com This technique has been successfully applied to the extraction of various bioactive compounds, including those sensitive to heat, as it can be performed at lower temperatures. springernature.com The optimization of UAE parameters, such as ethanol concentration, extraction time, temperature, and solid-to-solvent ratio, is crucial for maximizing the yield of target compounds like cinnamic acid and its derivatives from cinnamon. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix, leading to the partitioning of analytes from the sample to the solvent. nveo.org The rapid and localized heating can cause the rupture of plant cells, thereby accelerating the extraction process. youtube.comnveo.org MAE has been shown to be a highly efficient method for extracting cinnamic acid and cinnamaldehyde from cinnamon, offering higher yields with reduced time and energy consumption compared to traditional methods like reflux extraction. researchgate.net The optimization of MAE parameters, including microwave power, extraction time, and solvent composition, is essential for achieving the best results. nveo.org For example, a study on Cinnamomum verum found optimal MAE conditions to be a microwave power of 662 W, an extraction time of 36.8 minutes, and a solid-to-liquid ratio of 100g/513mL. nveo.org

The table below compares key parameters of UAE and MAE for the extraction of cinnamates from cinnamon, based on a comparative study. researchgate.net

| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Optimal Ethanol Concentration | 71% | 59% |

| Optimal Extraction Time | 10 min | 3.4 min |

| Optimal Temperature/Power | 50 °C | 147.5 W |

| Reported Total Yield | - | 0.89% |

| Reported Cinnamic Acid Yield | - | 6.48 mg/100 mL |

Advanced Analytical Method Development and Validation for Ethyl Hydroxymethoxycinnamate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Ethyl hydroxymethoxycinnamate, leveraging the compound's physicochemical properties to separate it from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, particularly in extracts from natural sources like Kaempferia galanga. researchgate.netresearchgate.net Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. thermofisher.com

Several validated HPLC methods have been established, typically employing a reversed-phase C18 column. researchgate.netresearchgate.net The selection of the mobile phase is critical for achieving desired retention and separation. Common mobile phases consist of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component (like water), sometimes with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. researchgate.netresearchgate.net Detection is commonly performed using a UV or photodiode array (PDA) detector set at a wavelength of approximately 308 nm, where the compound exhibits strong absorbance. researchgate.netresearchgate.net

Detailed parameters from developed HPLC methods are summarized below.

| Parameter | Method 1 | Method 2 |

| Column | C18 (150 x 4.6 mm, 5µm) researchgate.net | C18 (150 x 4.6 mm, 5µm) researchgate.net |

| Mobile Phase | Isocratic; Methanol:Water (70:30) with 0.1% TFA researchgate.net | Isocratic; Water:Acetonitrile (40:60) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |

| Detector | UV researchgate.net | Photodiode Array (PDA) researchgate.net |

| Wavelength | 308 nm researchgate.net | 308 nm researchgate.net |

| Injection Volume | Not Specified | 10 µL researchgate.net |

| Temperature | Room Temperature researchgate.net | 30°C researchgate.net |

| Retention Time | Not Specified | ~6.25 minutes researchgate.net |

Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds like this compound. Method development for GC involves optimizing the separation of mixture components in the gas phase. impactfactor.org The process utilizes a capillary column with a specific stationary phase (e.g., 5% phenyl polysiloxane) that separates molecules based on their boiling points and interactions with the phase. impactfactor.org

Key parameters in GC method development include the oven temperature program, carrier gas (commonly helium) flow rate, and injector temperature. thepharmajournal.com The oven temperature is often programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with a wide range of volatilities. thepharmajournal.com While specific GC methods solely for this compound are less detailed in the literature compared to HPLC, the principles involve ensuring the compound is sufficiently volatile and thermally stable for analysis without degradation in the injector or column.

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide enhanced selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. thepharmajournal.com After components are separated by the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum or chemical fingerprint for identification. youtube.com GC-MS has been effectively used to identify this compound as a major component in essential oil extracts. researchgate.net The technique is highly specific and can positively identify the presence of a particular substance in a given sample. impactfactor.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for quantifying compounds in complex matrices. youtube.com The liquid chromatograph separates the components of a mixture before they are introduced to the tandem mass spectrometer. youtube.comyoutube.com This technique is particularly valuable for analyzing samples where high sensitivity is required. nih.gov The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometer parameters (such as ionization source conditions and specific ion transitions) to achieve maximum sensitivity and specificity for the target analyte. nih.govmdpi.com

Spectroscopic Analytical Methods Development

Spectroscopic methods are used for the identification and structural elucidation of this compound. Infrared (IR) spectrophotometry, for instance, is used to identify the various functional groups present in the compound's structure by measuring the absorption of infrared radiation. researchgate.net Furthermore, UV-Visible spectroscopy is integral to HPLC analysis, where the wavelength for detection (e.g., 308 nm) is selected based on the compound's maximum absorbance, a characteristic determined by its electronic structure. researchgate.netresearchgate.net

Method Validation Parameters

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. ijrrjournal.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov Key parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities or matrix components. ijrrjournal.comnih.gov In HPLC, this is demonstrated by achieving a good resolution value between the analyte peak and other peaks. researchgate.net

Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. apvma.gov.au It is typically evaluated by the correlation coefficient (r) or coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable. researchgate.netapvma.gov.au

Accuracy: Accuracy measures the closeness of the test results to the true value. nih.gov It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. researchgate.netapvma.gov.au

Precision: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the Relative Standard Deviation (RSD) of the results. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.netnih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrrjournal.com

The following table presents validation data from published HPLC methods for this compound.

| Validation Parameter | Method 1 Results | Method 2 Results |

| Linearity (Range) | 5-360 ppm researchgate.net | 10-60 µg/mL researchgate.net |

| Correlation Coefficient (R²) | 0.9999 researchgate.net | 0.9988 (r) researchgate.net |

| Accuracy (% Recovery) | 98.02% - 101.26% researchgate.net | 94.07% - 113.82% researchgate.net |

| Precision (% RSD) | 1.57% researchgate.net | 1.19% - 2.37% researchgate.net |

| LOD | 7.0722 ppm researchgate.net | 0.0011 µg/mL researchgate.net |

| LOQ | 21.4311 ppm researchgate.net | 0.0037 µg/mL researchgate.net |

| Selectivity (Resolution) | 2.6 researchgate.net | Not Specified |

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is crucial for successful analysis, especially in complex matrices like biological fluids or natural product extracts. thermofisher.com The goal is to remove interfering substances and concentrate the analyte. thermofisher.com Common techniques include:

Filtration: Used to remove particulate matter that could clog the analytical column. researchgate.netthermofisher.com

Liquid-Liquid Extraction (LLE): Separates compounds based on their relative solubilities in two different immiscible liquids. thermofisher.com

Solid-Phase Extraction (SPE): A technique for sample clean-up and concentration where compounds are separated according to their physical and chemical properties by passing the sample through a sorbent cartridge. thermofisher.comnih.gov

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique, particularly GC-MS. jfda-online.com This process is employed to:

Increase the volatility and thermal stability of the analyte. jfda-online.com

Improve chromatographic separation. jfda-online.com

Enhance detection sensitivity. jfda-online.com

For compounds with polar functional groups, derivatization techniques like silylation or acylation are common. jfda-online.com For example, using ethyl chloroformate as a derivatizing agent has been shown to be effective for a wide range of polar compounds, making them amenable to GC-MS analysis. nih.govresearchgate.net While specific derivatization strategies for this compound are not extensively documented, these general principles would apply if direct GC analysis proves challenging.

Biological Activity Mechanisms and Structure Activity Relationships in Vitro/non Clinical Models

Investigation of Cellular and Subcellular Mechanisms (In Vitro)

In vitro research has identified several key cellular and subcellular mechanisms of action for Ethyl ferulate, primarily revolving around its anti-inflammatory and antioxidant properties.

One of the principal mechanisms is the induction of the heme oxygenase-1 (HO-1) pathway. abmole.com In cultured rat astrocytes and hippocampal neurons, Ethyl ferulate has been shown to induce the expression of HO-1 at both the mRNA and protein levels. abmole.comnih.gov This induction of HO-1, a critical enzyme in the cellular defense against oxidative stress, contributes to the neuroprotective effects observed in these models. abmole.com The cytoprotective effect of Ethyl ferulate against oxidative damage was significantly diminished when HO-1 activity was inhibited, underscoring the importance of this pathway. abmole.com

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is another significant mechanism. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Ethyl ferulate was found to activate the Nrf2/HO-1 pathway. nih.gov This activation leads to a reduction in intracellular reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov

Furthermore, Ethyl ferulate has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus in LPS-stimulated macrophages. nih.gov This action prevents the transcription of pro-inflammatory genes, contributing to its anti-inflammatory effects.

At a subcellular level, Ethyl ferulate directly targets the mTOR (mammalian target of rapamycin) signaling pathway. In esophageal squamous cell carcinoma (ESCC) cells, Ethyl ferulate was shown to directly bind to the mTOR protein, inhibiting its kinase activity. chemicalbook.com This interaction leads to a reduction in the phosphorylation of downstream mTOR effectors like p70S6K and AKT, ultimately suppressing cancer cell growth and proliferation in these in vitro models. chemicalbook.com

Enzyme Inhibition/Activation Studies (In Vitro)

The biological activity of Ethyl hydroxymethoxycinnamate and its related compounds is significantly influenced by their ability to inhibit or activate various enzymes.

Studies on Ethyl p-methoxycinnamate (EPMC), a closely related compound, have demonstrated non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comnih.gov The IC50 values for this inhibition were reported to be 1.12 µM for COX-1 and 0.83 µM for COX-2. nih.gov This dual inhibition of COX enzymes is a key mechanism for its anti-inflammatory effects.

For Ethyl ferulate, research has shown it reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages, which are key enzymes in the inflammatory process. nih.govmedchemexpress.com

As mentioned previously, Ethyl ferulate directly inhibits the kinase activity of mTOR. chemicalbook.com An in vitro kinase assay demonstrated that Ethyl ferulate suppressed the phosphorylation of a p70S6K substrate by directly targeting mTOR in a dose-dependent manner. chemicalbook.com A screening of a panel of 36 other kinases indicated that mTOR was the sole kinase strongly inhibited by Ethyl ferulate in that particular study. chemicalbook.com

Additionally, some findings suggest that Ethyl ferulate possesses anticholinesterase activity and can inhibit the enzyme xanthine (B1682287) oxidase, which is involved in the production of superoxide (B77818) radicals.

Table 1: In Vitro Enzyme Inhibition by this compound and Related Compounds

| Compound | Enzyme Target | Effect | IC50 Value | Cell/System Model |

| Ethyl p-methoxycinnamate | Cyclooxygenase-1 (COX-1) | Inhibition | 1.12 µM | In vitro assay |

| Ethyl p-methoxycinnamate | Cyclooxygenase-2 (COX-2) | Inhibition | 0.83 µM | In vitro assay |

| Ethyl ferulate | mTOR | Inhibition | Not Reported | In vitro kinase assay |

| Ethyl ferulate | iNOS and COX-2 | Decreased Expression | Not Applicable | RAW 264.7 macrophages |

| Ethyl ferulate | Xanthine Oxidase | Inhibition | Not Reported | Cell-free assay |

Receptor Binding Assays (In Vitro)

While classical receptor binding assays providing dissociation constants (Kd) for this compound are not widely reported in the literature, studies have demonstrated its direct interaction with a key intracellular protein.

An in vitro pull-down assay using ethyl ferulate-conjugated Sepharose 4B beads confirmed a direct binding interaction between Ethyl ferulate and the mTOR protein. chemicalbook.com This was observed with both recombinant mTOR protein and mTOR present in cell lysates from KYSE510 esophageal cancer cells. chemicalbook.com The study also showed that Ethyl ferulate did not directly bind to downstream proteins such as AKT or p70S6K, indicating a specific interaction with mTOR. chemicalbook.com This direct binding is the basis for its inhibitory effect on the mTOR signaling pathway.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

Investigations into the structure-activity relationship (SAR) of this compound and its analogues have provided insights into the chemical features essential for their biological activities.

For the closely related compound Ethyl p-methoxycinnamate (EPMC), studies have indicated that both the ethyl ester and the methoxy (B1213986) functional groups play a crucial role in its anti-inflammatory activity. mdpi.com